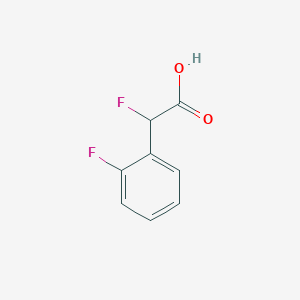

2-Fluoro-2-(2-fluorophenyl)acetic acid

Description

Significance of Fluorine Incorporation in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. acs.orgnih.gov Fluorine is the most electronegative element and is relatively small, with a van der Waals radius of 1.47 Å, comparable to that of a hydrogen atom (1.20 Å). tandfonline.com These characteristics lead to a number of beneficial effects when fluorine is incorporated into a molecule.

The carbon-fluorine bond is one of the strongest in organic chemistry, which can lead to increased metabolic stability of a drug molecule by blocking sites that are susceptible to metabolism by enzymes like cytochrome P450. numberanalytics.comtandfonline.combohrium.com This increased stability can prolong the drug's duration of action. numberanalytics.com

The routine inclusion of fluorine in drug candidates underscores its importance in drug discovery and development, with many successful pharmaceuticals containing this element, such as fluoxetine (B1211875) (Prozac) and ciprofloxacin (B1669076) (Cipro). numberanalytics.comnih.gov

Overview of α-Fluorinated Carboxylic Acids: Synthesis and Reactivity Paradigms

α-Fluorinated carboxylic acids are a class of organic compounds that feature a fluorine atom attached to the carbon atom adjacent to a carboxyl group. These compounds are valuable building blocks in the synthesis of more complex fluorinated molecules. acs.org

The synthesis of α-fluorinated carboxylic acids can be challenging. One common approach is electrophilic fluorination, where a fluorine-containing reagent is used to add a fluorine atom to a precursor molecule. nih.gov For instance, ketene (B1206846) acetals, which can be derived from carboxylic acids or their esters, can react with acetyl hypofluorite (B1221730) to produce α-fluorocarboxylic esters and acids. nih.govorganic-chemistry.org Another method involves the decarboxylative fluorination of malonic acid derivatives, which can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids. organic-chemistry.org A summary of selected synthetic methods is provided in the table below.

| Synthetic Method | Description | Reagents |

| Electrophilic Fluorination of Ketene Acetals | Ketene acetals derived from carboxylic acids or esters are reacted with an electrophilic fluorine source. nih.govorganic-chemistry.org | Acetyl hypofluorite (AcOF) nih.govorganic-chemistry.org |

| Decarboxylative Fluorination | Malonic acid derivatives undergo fluorination with the loss of a carboxyl group. organic-chemistry.org | Silver catalyst, Selectfluor organic-chemistry.org |

| H-F Insertion into α-Diazocarbonyls | A copper-catalyzed reaction inserts a fluorine atom into an α-diazocarbonyl compound. organic-chemistry.org | Potassium fluoride (B91410) (KF), hexafluoroisopropanol organic-chemistry.org |

| Enantioselective Fluorination | Chiral catalysts are used to achieve the enantioselective fluorination of carboxylic acids. organic-chemistry.org | Isothiourea catalysts organic-chemistry.org |

The reactivity of α-fluorinated carboxylic acids is also of significant interest. For example, they can serve as precursors to α-fluoroalkyl radicals under mild reaction conditions. acs.org These radicals can then be used in various chemical transformations, such as Giese-type additions to Michael acceptors, to create new carbon-carbon bonds and synthesize more complex fluorinated compounds, including unnatural fluorinated amino acids. acs.org

Position of 2-Fluoro-2-(2-fluorophenyl)acetic Acid within Organofluorine Chemistry

This compound is a distinct molecule that combines the structural features of an α-fluorinated carboxylic acid with an additional fluorine atom on the phenyl ring. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests it could be a valuable compound in chemical research.

Below is a table of predicted properties for this compound.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₂ uni.lu |

| Molecular Weight | 172.13 g/mol |

| Monoisotopic Mass | 172.03358 Da uni.lu |

| XlogP (predicted) | 2.0 uni.lu |

The presence of two fluorine atoms in this compound likely imparts enhanced properties compared to its mono-fluorinated analogs. For instance, the α-fluorine atom can influence the acidity of the carboxylic acid and provide a handle for further chemical modifications. The second fluorine atom on the phenyl ring can modulate the electronic properties of the aromatic system and influence its interactions with other molecules.

Given the established importance of both α-fluorinated carboxylic acids and fluorinated phenyl derivatives in medicinal and materials chemistry, this compound represents an interesting, though currently under-explored, chemical entity. Its synthesis would likely involve the fluorination of a suitable precursor, such as 2-(2-fluorophenyl)acetic acid. The reactivity of the latter has been explored in the context of Friedel-Crafts acylation.

Future research on this compound could focus on developing efficient synthetic routes and exploring its potential as a building block for novel pharmaceuticals or advanced materials. The combination of its structural features makes it a promising candidate for applications where fine-tuning of properties like metabolic stability, lipophilicity, and binding affinity is crucial.

Structure

3D Structure

Properties

Molecular Formula |

C8H6F2O2 |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

2-fluoro-2-(2-fluorophenyl)acetic acid |

InChI |

InChI=1S/C8H6F2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) |

InChI Key |

YXKCMBBVFIKJEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 2 2 Fluorophenyl Acetic Acid

Building Block Approaches to α-Fluoroarylacetic Acids

A prominent strategy for the synthesis of complex fluorinated molecules is the "building block" approach, which utilizes readily available, small, fluorinated precursors. This method offers an efficient way to incorporate fluorine at an early stage of the synthetic sequence.

Utilizing Diethyl 2-Fluoromalonate Ester as a Key Precursor

A key building block for the synthesis of α-fluoroarylacetic acids is diethyl 2-fluoromalonate. Its utility lies in its ability to act as a nucleophile, enabling the formation of a carbon-carbon bond with a suitable aryl substrate, followed by straightforward chemical transformations to yield the desired acid.

The synthesis of 2-Fluoro-2-(2-fluorophenyl)acetic acid can be initiated through a nucleophilic aromatic substitution (SNAr) reaction. In a documented procedure, the carbanion of diethyl 2-fluoromalonate, generated by a strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF), attacks an activated fluoroaryl substrate. For the synthesis of the target compound, 2-fluoronitrobenzene serves as a suitable electrophile. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a fluoride (B91410) ion.

This reaction leads to the formation of diethyl 2-fluoro-2-(2-nitrophenyl)malonate in good yield. The displacement of the fluorine atom from 2-fluoronitrobenzene has been reported to be quantitative as observed by ¹⁹F NMR spectroscopy of the crude reaction mixture.

Reaction Scheme: SNAr Reaction of Diethyl 2-Fluoromalonate with 2-Fluoronitrobenzene

Following the successful SNAr reaction, the resulting diester undergoes hydrolysis and decarboxylation to yield the corresponding 2-fluoro-2-arylacetic acid. Treatment of diethyl 2-fluoro-2-(2-nitrophenyl)malonate with a base, such as potassium hydroxide (B78521) in methanol, leads to the hydrolysis of the ester groups and subsequent decarboxylation to afford 2-fluoro-2-(2-nitrophenyl)acetic acid. core.ac.uk It has been demonstrated that this hydrolysis and decarboxylation can be efficiently carried out on the crude product from the SNAr step without the need for intermediate purification. core.ac.uk

Further transformations, such as the reduction of the nitro group, would be necessary to arrive at the final target compound, this compound. While the direct synthesis from 2-fluoronitrobenzene provides the 2-nitrophenyl analog, the methodology is adaptable to other appropriately substituted fluoroaryl substrates.

Interestingly, the stability of the intermediate benzylic carbanion plays a crucial role in the outcome of the decarboxylation. For instance, attempts to synthesize 2-fluoro-2-(2,4-dinitrophenyl)acetic acid using a similar method resulted in a double decarboxylation, yielding a benzyl (B1604629) fluoride derivative due to the increased stability of the carbanion intermediate. core.ac.uk

Alternative Fluorination Strategies for α-Fluoroacetic Acid Systems

Besides the building block approach, direct fluorination methods represent another important avenue for the synthesis of α-fluoroacetic acids. These "late-stage" fluorination techniques introduce the fluorine atom into a pre-assembled carbon skeleton.

Electrophilic Fluorination of Enolate Esters

Electrophilic fluorination is a powerful tool for the synthesis of α-fluorocarbonyl compounds. This method involves the generation of an enolate from a suitable carbonyl precursor, which then reacts with an electrophilic fluorine source ("F+").

For the synthesis of a compound like this compound, a potential precursor would be the corresponding 2-(2-fluorophenyl)acetic acid ester. Treatment of this ester with a non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), would generate the corresponding enolate. This enolate could then be quenched with an electrophilic fluorinating agent.

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.gov The reaction is typically carried out at low temperatures in an anhydrous solvent to minimize side reactions. The choice of the fluorinating agent and reaction conditions can influence the efficiency and selectivity of the fluorination. While this method is well-established for a variety of substrates, specific documented examples for the direct synthesis of this compound via this route are not readily found in the surveyed literature. However, the general applicability of this method to α-aryl acetic esters makes it a viable and important potential route.

General Scheme: Electrophilic Fluorination of an Enolate Ester

Deoxofluorination Routes

Deoxofluorination is a process that replaces a hydroxyl group with a fluorine atom. This method is particularly useful for the synthesis of fluorinated compounds from their corresponding hydroxy analogs. In the context of α-fluoroarylacetic acids, this would involve the deoxofluorination of an α-hydroxy-α-arylacetic acid ester.

A potential precursor for this compound via this route would be ethyl 2-hydroxy-2-(2-fluorophenyl)acetate. This α-hydroxy ester could be treated with a deoxofluorinating agent to replace the hydroxyl group with fluorine.

Common deoxofluorinating reagents include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). nih.gov These reagents activate the hydroxyl group, which is then displaced by a fluoride ion. The reaction is often carried out in an inert solvent, and the choice of reagent can be critical, as DAST is known to be thermally less stable than Deoxo-Fluor®. nih.gov Stereospecific deoxofluorination of α-hydroxy-β-ketoesters with DAST has been reported to proceed with inversion of configuration, suggesting that this method could potentially be used for stereoselective synthesis if a chiral α-hydroxy ester precursor is used. nih.gov

While deoxofluorination is a well-established transformation, its application for the direct synthesis of this compound from its corresponding α-hydroxy precursor is not explicitly detailed in the reviewed scientific literature, but it represents a conceptually sound and important synthetic strategy.

Data Tables

Table 1: Nucleophilic Aromatic Substitution for the Synthesis of Diethyl 2-fluoro-2-(2-nitrophenyl)malonate

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| Diethyl 2-fluoromalonate | 2-Fluoronitrobenzene | NaH | DMF | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | Good | core.ac.uk |

Table 2: Alternative Fluorination Reagents

| Method | Precursor Type | Common Reagents | Product Type |

| Electrophilic Fluorination | Enolate Ester | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | α-Fluoro Ester |

| Deoxofluorination | α-Hydroxy Ester | Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor® | α-Fluoro Ester |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents a direct and widely utilized strategy for the introduction of fluorine into organic molecules. These methods typically involve the displacement of a suitable leaving group by a fluoride ion. The synthesis of α-fluoro-α-aryl acetic acids, including this compound, often commences from an α-hydroxy-α-aryl acetic acid precursor.

A common route involves the conversion of the hydroxyl group in an ester of 2-hydroxy-2-(2-fluorophenyl)acetic acid into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride source. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are also employed for the direct deoxyfluorination of α-hydroxy esters.

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, photoredox catalysis has enabled the nucleophilic fluorination of redox-active esters. nih.gov This method involves the conversion of a carboxylic acid to an N-hydroxyphthalimide ester, which can then undergo a redox-neutral fluorination using an iridium photocatalyst and a nucleophilic fluoride source like potassium fluoride. nih.gov This approach is notable for its ability to access primary, secondary, and even tertiary benzylic fluorides, which can be challenging to synthesize via traditional nucleophilic pathways due to competing elimination reactions. nih.gov

Another innovative approach involves the asymmetric fluorination of α-aryl acetic acid derivatives. A catalytic system comprising NiCl₂-Binap/R₃SiOTf/2,6-lutidine has been reported for this purpose, offering a pathway to enantiomerically enriched α-fluoro-α-aryl acetic acids. nih.gov

Table 1: Comparison of Nucleophilic Fluorination Reagents

| Reagent/System | Substrate Type | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| DAST | α-Hydroxy esters | Anhydrous solvent, low temperature | Direct conversion | Stoichiometric use, handling of corrosive reagent |

| KF/Crown Ether | α-Tosyloxy or α-Mesyloxy esters | Polar aprotic solvent, heating | Readily available fluoride source | Requires pre-functionalization, potential for elimination |

| Ir photocatalyst/[¹⁸F]KF | N-hydroxyphthalimide esters | Visible light, room temperature | Mild, redox-neutral, broad scope | Requires preparation of redox-active ester |

Electrochemical Fluorination Techniques

Electrochemical methods offer a sustainable and reagent-minimized alternative for fluorination. acs.org These techniques utilize an electric current to drive the fluorination reaction, often avoiding the need for harsh chemical oxidants. rsc.org

For the synthesis of compounds like this compound, electrochemical α-fluorination of aryl acetic acid derivatives is a promising strategy. One such method is the metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids to produce fluoromethyl aryl ethers, which are structurally related. rsc.org This process uses Et₃N·5HF as both the fluoride source and the supporting electrolyte. rsc.org While this specific example leads to an ether, the underlying principle of electrochemical C-F bond formation is applicable.

More directly, the electrochemical oxidation of a carbanion derived from a 2-(2-fluorophenyl)acetic acid ester in the presence of a fluoride source could lead to the desired product. The choice of solvent and supporting electrolyte is crucial for achieving high selectivity and efficiency in these reactions. acs.org Generally, aprotic solvents containing fluoride ions are used, and the electrolysis is carried out at a constant potential. acs.org

A key challenge in electrochemical fluorination is anode passivation, which can hinder the reaction. acs.org However, advancements in electrode materials and electrolyte systems are continuously being made to overcome this issue. For example, the use of carbon-based electrodes and nitrate (B79036) additives with Selectfluor® has been shown to be effective for a wide range of C-H to C-F conversions.

Table 2: Key Parameters in Electrochemical Fluorination

| Parameter | Importance | Typical Examples |

|---|---|---|

| Electrode Material | Affects reaction efficiency and can prevent passivation | Platinum, Nickel, Carbon-based electrodes |

| Fluoride Source | Provides the fluorine atom | Et₃N·3HF, Et₄NF·nHF, Selectfluor® |

| Solvent/Electrolyte | Influences conductivity and substrate solubility | Acetonitrile, Dichloromethane with supporting salts |

Challenges and Innovations in the Synthesis of this compound Analogues

The synthesis of α-fluoro-α-aryl acetic acid analogues, including the target molecule, presents several challenges. A primary difficulty is controlling the reactivity to favor fluorination over competing side reactions such as elimination and rearrangement, particularly when using nucleophilic methods. nih.gov The electronic nature of the substituents on the aromatic ring can significantly influence the reaction outcome. For the target compound, the presence of a fluorine atom on the phenyl ring can affect the acidity of the α-proton and the stability of potential intermediates.

Another significant challenge, especially in the context of radiolabeling with fluorine-18 (B77423) for applications like positron emission tomography (PET), is the need for rapid and high-yielding reactions with very small quantities of the radionuclide. nih.gov Many traditional fluorination methods are not readily adaptable to the low concentrations and short half-life of ¹⁸F. nih.gov

Recent innovations aim to address these challenges. The development of catalytic C-H fluorination is a major breakthrough. A boron-catalyzed α-C-H fluorination of aryl acetic acids has been reported to provide α-fluoro aryl acetic acids in a single step with high yields. rsc.org This method exhibits good functional group tolerance and is scalable. rsc.org

In the realm of electrochemical synthesis, the development of flow-based systems for the fluorination of aryl halides offers a promising avenue for continuous and controlled production. europa.eu These systems can improve safety and scalability.

Furthermore, the use of photoredox catalysis, as mentioned earlier, provides a mild and versatile platform for nucleophilic fluorination that can overcome some of the limitations of traditional methods. nih.gov The ability to generate carbocation intermediates under redox-neutral conditions opens up new possibilities for the synthesis of complex fluorinated molecules. nih.gov

Chemical Reactivity and Derivatization Pathways of 2 Fluoro 2 2 Fluorophenyl Acetic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of a variety of functional groups. Standard transformations applicable to carboxylic acids can be employed, though the presence of the α-fluoro atom can influence reaction conditions and reactivity.

Esterification: The conversion of 2-Fluoro-2-(2-fluorophenyl)acetic acid to its corresponding esters can be achieved through Fischer esterification. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.govresearchgate.netresearchgate.net The equilibrium of this reaction can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. nih.govresearchgate.net For fluorinated aromatic carboxylic acids, heterogeneous catalysts like UiO-66-NH2 have also been effectively used for methyl esterification with methanol, offering a reduction in reaction time compared to traditional methods. organic-chemistry.orgluxembourg-bio.com

Amide Bond Formation: The synthesis of amides from this compound is a crucial transformation for introducing this fluorinated motif into peptide-like structures and other bioactive molecules. This is typically achieved by activating the carboxylic acid followed by reaction with an amine. Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.comfishersci.co.uk The in-situ formation of acyl fluorides using reagents like pentafluoropyridine (B1199360) (PFP) provides another mild and efficient route to amides from unactivated carboxylic acids. nih.gov For sterically hindered substrates or electron-deficient amines, the use of fluorouronium reagents such as TFFH and BTFFH can be effective. rsc.org

Reduction to Alcohols: The carboxylic acid moiety can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. ossila.comresearchgate.netmasterorganicchemistry.com The reaction is typically carried out in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the corresponding 2-fluoro-2-(2-fluorophenyl)ethanol. ossila.comresearchgate.net It is important to note that this reduction proceeds through an intermediate aldehyde, which is immediately reduced to the alcohol and cannot be isolated. ossila.comresearchgate.net

Decarboxylative Reactions: The carboxylic acid group can be removed through decarboxylation, a reaction that can be particularly useful for generating radical species. For instance, α,α-difluorophenylacetic acids can undergo oxidative decarboxylation with persulfate to form a stabilized difluorobenzyl radical. ossila.com This radical can then participate in addition reactions with alkenes or imines. ossila.com Photoredox catalysis using visible light has also emerged as a powerful method for the decarboxylative fluorination of aliphatic carboxylic acids, although specific application to this compound is not detailed. fishersci.co.uk

Functionalization of the Fluorophenyl Ring

The 2-fluorophenyl ring offers sites for further functionalization, primarily through electrophilic and nucleophilic aromatic substitution reactions. The presence of the fluorine atom and the acetic acid side chain influences the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. The electron-withdrawing nature of fluorine deactivates the ring towards electrophiles, while its ability to donate a lone pair of electrons directs incoming electrophiles to the positions ortho and para to it. However, the bulky α-fluoroacetic acid side chain can sterically hinder the ortho positions. Therefore, electrophilic substitution is most likely to occur at the para position (position 5) of the fluorophenyl ring. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration would be expected to yield 2-fluoro-2-(5-nitro-2-fluorophenyl)acetic acid.

Synthesis of Advanced Intermediates and Derivatives

This compound serves as a key starting material for the synthesis of a variety of more complex and often biologically active molecules. Its derivatives are precursors to various heterocyclic systems and other advanced scaffolds.

The α-fluoroamide and α-fluoro-γ-lactone moieties are important structural motifs in medicinal chemistry.

α-Fluoroamides: These can be synthesized from this compound via its corresponding acid chloride. A notable method involves an asymmetric zwitterionic aza-Claisen rearrangement. In this approach, the α-fluoroacid chloride is reacted with a homochiral N-allylpyrrolidine. This rearrangement proceeds with high diastereoselectivity, influenced by the fluorine atom, to yield N-(α-fluoro-γ-vinylamide)pyrrolidine products. mdpi.com

α-Fluoro-γ-Lactones: The α-fluoro-γ-vinylamides obtained from the aza-Claisen rearrangement can be further transformed into α-fluoro-γ-lactones. This is typically achieved through an iodolactonization reaction, which proceeds with good diastereoselectivity. These α-fluoro-γ-lactones are versatile intermediates for further derivatization, for instance, in the synthesis of nucleoside analogues. mdpi.com

2-Fluoro-2-aryl-acetic acids, including derivatives of this compound, are valuable precursors for the synthesis of fluorooxindoles, a class of heterocyclic compounds with significant biological activity. researchgate.netnih.gov

A common strategy involves the synthesis of a 2-fluoro-2-(2-nitrophenyl)acetic acid derivative. This is often achieved by the nucleophilic aromatic substitution of an ortho-fluoronitrobenzene with a fluorinated building block like diethyl 2-fluoromalonate, followed by decarboxylation. researchgate.netnih.gov The resulting 2-fluoro-2-(2-nitrophenyl)acetic acid is then subjected to a reductive cyclization. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the 3-fluorooxindole ring system. researchgate.netnih.gov

The reactivity of this compound and its derivatives allows for their incorporation into a variety of other complex molecular scaffolds.

Oxazolines and Thiazolines: Carboxylic acids are common starting materials for the synthesis of 2-substituted oxazolines and thiazolines. organic-chemistry.orgorganic-chemistry.org The general method involves the condensation of the carboxylic acid with an amino alcohol (for oxazolines) or an aminothiol (B82208) (for thiazolines). mdpi.comorganic-chemistry.orgresearchgate.net This dehydrative cyclization can be promoted by various reagents, including triflic acid or by using coupling agents. mdpi.comorganic-chemistry.org These heterocyclic rings are present in numerous natural products and are used as chiral ligands in asymmetric catalysis. organic-chemistry.orgnih.gov

Lactams: Lactams, which are cyclic amides, are another class of heterocycles that can be synthesized from derivatives of this compound. For instance, δ-lactams with a quaternary fluorine-containing stereocenter can be synthesized through the intramolecular amidation of chiral 5-aminofunctionalized-2-fluoromalonate ester derivatives. researchgate.netorganic-chemistry.org

Other Heterocycles: The versatility of the functional groups in this compound and its derivatives opens pathways to a wide range of other heterocyclic systems. For example, reactions involving cyclization onto the aromatic ring or participation of the side chain in multicomponent reactions can lead to the formation of quinolines, indoles, and other fused heterocyclic systems. pdx.eduacs.org

Advanced Analytical and Spectroscopic Characterization of 2 Fluoro 2 2 Fluorophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organofluorine compounds. The presence of the fluorine-19 (¹⁹F) isotope, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a particularly powerful and sensitive tool. alfa-chemistry.com

Applications of ¹⁹F NMR Spectroscopy in Structural Elucidation

¹⁹F NMR spectroscopy is exceptionally valuable for the structural elucidation of fluorinated molecules like 2-Fluoro-2-(2-fluorophenyl)acetic acid. nih.gov Its utility stems from several key advantages over proton (¹H) NMR. The chemical shift range in ¹⁹F NMR is significantly broader (approximately 500 ppm or more) compared to ¹H NMR, which minimizes the likelihood of signal overlap and simplifies spectral analysis, even in complex molecules. nih.gov This wide dispersion is highly sensitive to the local electronic environment of the fluorine nucleus, allowing for precise identification of fluorine atoms within a molecule. alfa-chemistry.com

Factors such as electronic effects from neighboring substituents, solvent polarity, and molecular conformation significantly influence ¹⁹F chemical shifts. alfa-chemistry.comresearchgate.net For instance, electron-withdrawing groups cause deshielding and a downfield shift, while electron-donating groups increase shielding, resulting in an upfield shift. alfa-chemistry.com In this compound, two distinct fluorine signals are expected: one from the fluorine atom on the phenyl ring and another from the chiral center's alpha-fluoro substituent. The precise chemical shifts and coupling constants (J-couplings) between these fluorine nuclei, as well as with nearby protons (¹H) and carbons (¹³C), provide a wealth of structural information.

Furthermore, through-space spin-spin couplings can offer profound insights into the molecule's conformational preferences. acs.org In studies of related 2'-fluoro-substituted acetophenone (B1666503) derivatives, through-space couplings between fluorine and protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) five bonds apart were observed to be significantly larger than typical through-bond couplings, confirming a specific spatial arrangement of the atoms. acs.org Similar analyses can be applied to this compound to determine its preferred conformation in solution.

Table 1: Typical ¹⁹F NMR Chemical Shifts for Selected Fluorine Environments (Referenced to CFCl₃) This table provides general reference values; actual shifts can vary based on molecular context, solvent, and temperature.

| Functional Group/Compound | Chemical Shift (δ) in ppm |

|---|---|

| CFCl₃ (Trichlorofluoromethane) | 0.00 colorado.edu |

| C₆H₅F (Fluorobenzene) | -113.15 colorado.edu |

| CF₃COOH (Trifluoroacetic acid) | -76.55 colorado.edu |

| Aqueous F⁻ (e.g., from KF) | -125.3 colorado.edu |

| C₆F₆ (Hexafluorobenzene) | -164.9 colorado.edu |

| SF₆ (Sulfur hexafluoride) | +57.42 colorado.edu |

Use as a Chiral Derivatizing Agent for ¹⁹F NMR Spectroscopy

The determination of enantiomeric purity is critical in pharmaceutical and chemical research. acs.orgnih.gov ¹⁹F NMR spectroscopy, when combined with chiral derivatizing agents (CDAs), offers a highly effective method for this analysis. rsc.org A chiral derivatizing agent reacts with a racemic mixture of a chiral analyte (like an alcohol or amine) to form a pair of diastereomers. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. rsc.org

While there is no specific literature detailing this compound as a CDA, its inherent chirality makes it a candidate for such applications. In principle, it could react with a racemic alcohol or amine to form diastereomeric esters or amides. The fluorine atoms in the resulting diastereomers would exist in slightly different chemical environments, leading to separate peaks in the ¹⁹F NMR spectrum. The integration of these distinct peaks would directly correlate to the enantiomeric excess (ee) of the analyte.

This approach has been successfully demonstrated with other fluorinated compounds. For example, 2-fluorobenzoylation has been used to convert chiral amines and alcohols into fluorinated amides or esters, whose enantiomers can be clearly resolved using ¹⁹F NMR in the presence of a chiral solvating agent. acs.orgnih.govbohrium.comkaist.ac.kr Similarly, 2-fluorophenyl hydrazine (B178648) has been employed to derivatize monosaccharides for chiral analysis by ¹⁹F NMR. nih.gov

Chromatographic Separation Techniques

Chromatography, particularly HPLC, is indispensable for the analysis and separation of isomers of fluorinated compounds.

High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the enantiomers of chiral compounds. For fluorinated carboxylic acids, chiral HPLC is the method of choice for determining enantiomeric purity and can be used to establish absolute configuration based on biokinetic studies. mdpi.comresearchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.

Studies on the enzymatic resolution of related fluorinated arylcarboxylic acids have successfully employed polysaccharide-based chiral columns to separate the resulting (S)-carboxylic acids from the unreacted (R)-esters. mdpi.comresearchgate.net The choice of the CSP and the mobile phase is critical for achieving optimal separation.

Table 2: Example Chiral HPLC Conditions for Separation of Fluorinated Arylcarboxylic Acid Enantiomers These examples from the literature illustrate typical conditions for separating related compounds.

| Compound | Column | Mobile Phase (v/v) | Flow Rate (mL/min) |

|---|---|---|---|

| (R/S)-3-(2-Fluorophenyl)-2-methylpropanoic acid | Chiralpak AD-H | Hexane (0.1% TFA)/IPA, 90:10 | 0.6 mdpi.com |

| (R/S)-2-Methyl-3-phenylpropanoic acid | Chiralcel OJ-H | Hexane/IPA, 95:5 | 1.0 mdpi.com |

| Racemic Liquid Crystalline Esters | ReproSil Chiral MIG | ACN:H₂O, 99:1 | 1.0 mdpi.com |

| Racemic Liquid Crystalline Esters | ReproSil Chiral MIG | HEX:IPA, 85:15 | Not Specified mdpi.com |

TFA: Trifluoroacetic Acid, IPA: Isopropanol, ACN: Acetonitrile, HEX: Hexane

The efficiency of separation is quantified by the resolution (Rs), with baseline separation typically indicated by an Rs value of 1.5 or greater. Research has shown that both normal-phase (e.g., Hexane/IPA) and reversed-phase (e.g., ACN/H₂O) systems can be effective, depending on the specific analyte and chiral column used. mdpi.commdpi.com

X-ray Crystallography for Absolute Configuration and Structural Confirmation of Related Derivatives

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govthieme-connect.de The technique works by scattering X-rays off the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a detailed model of the atomic arrangement.

To determine the absolute configuration of a chiral molecule, a phenomenon known as anomalous scattering (or resonant scattering) is utilized. mit.edued.ac.uk This effect, which occurs when the X-ray energy is near the absorption edge of an atom, causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). nih.gov By analyzing these differences, the true handedness of the molecule can be established.

Historically, the presence of a heavy atom (e.g., bromine or sulfur) was considered necessary to produce a sufficiently strong anomalous signal. mit.edu However, with modern diffractometers, sensitive detectors, and advanced computational methods, it is now possible to confidently determine the absolute configuration of light-atom compounds, such as those containing only carbon, hydrogen, fluorine, and oxygen. mit.edued.ac.uk Therefore, by forming a suitable single crystal of an enantiomerically pure derivative of this compound, X-ray crystallography could be used to unambiguously confirm its molecular structure and assign its absolute stereochemistry (R or S). researchgate.net

Emerging Analytical Methodologies in Organofluorine Chemistry

The field of organofluorine analysis is continuously advancing, driven by the need for greater sensitivity and more comprehensive characterization of complex samples. mdpi.com

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), using platforms like Orbitrap or Fourier-transform ion cyclotron resonance (FTICR), provides highly accurate mass measurements. numberanalytics.com This allows for the confident determination of elemental compositions. Tandem mass spectrometry (MS/MS) offers deep structural insights by fragmenting ions and analyzing the resulting pieces, which is invaluable for identifying unknown fluorinated compounds and their metabolites. numberanalytics.com Hyphenated techniques like HPLC-MS/MS are standard for targeted quantification, while HPLC-ICP-MS/MS is an emerging tool for screening total organofluorine content. pfasolutions.org

Advanced NMR Spectroscopy: Beyond standard 1D techniques, new multi-dimensional NMR experiments are being developed. A ¹⁹F-centered NMR analysis approach uses the fluorine atom as a spectroscopic spy, employing a set of 2D experiments to obtain chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei. nih.govrsc.org This powerful method can elucidate the complete structure of fluorinated molecules within complex mixtures, often eliminating the need for prior separation. nih.govsemanticscholar.org

Organofluorine Mass Balance Analysis: To address the gap between known and unknown fluorinated compounds in complex samples (e.g., environmental or biological), organofluorine mass balance analysis is used. nih.gov This approach involves measuring the total amount of extractable organofluorine (EOF) using a technique like combustion ion chromatography (CIC) and comparing it to the sum of fluorine from all individually quantified (targeted) PFAS compounds. The difference reveals the quantity of unidentified organofluorine compounds present. nih.gov

Nanotechnology-based Sensors: Another area of development is the use of nanotechnology to create highly sensitive and selective sensors for fluorine detection. numberanalytics.com These sensors, along with advanced electrochemical methods, hold promise for rapid and portable analysis in the future. numberanalytics.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Fluoro 2 2 Fluorophenyl Acetic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties of Related Compounds

Density Functional Theory (DFT) has become a standard method for studying the molecular and electronic properties of organic molecules, including fluorinated carboxylic acids. researchgate.net DFT calculations allow for the exploration of how functional groups, like the carboxylic acid's -COOH anchor, interact with other parts of the molecule and their environment. researchgate.net For compounds related to 2-fluoro-2-(2-fluorophenyl)acetic acid, DFT studies would typically focus on optimizing the molecular geometry to find the lowest energy structure.

These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The electronic properties, including the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential, can also be computed. These properties are crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the presence of two electronegative fluorine atoms significantly influences the electronic landscape of the molecule. DFT calculations have been used to provide mechanistic insights into reactions involving fluorinated compounds, highlighting the method's utility in understanding complex chemical processes. acs.org

Table 1: Representative Parameters for DFT Calculations on Fluorinated Organic Acids

| Parameter | Typical Values/Methods | Purpose |

| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy, balancing accuracy and computational cost. |

| Basis Set | 6-31G*, 6-311+G**, cc-pVTZ | Describes the atomic orbitals used to construct the molecular orbitals. Larger basis sets provide greater accuracy. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties, providing more realistic results. |

| Calculation Type | Geometry Optimization, Frequency Analysis, Single Point Energy | To find stable structures, confirm them as minima, and calculate accurate electronic properties. |

This table is a representation of typical parameters and does not reflect a specific study on this compound.

Conformational Analysis and Stereoisomer Stability

The presence of rotatable single bonds in this compound gives rise to multiple conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. The rotation around the C-C bond connecting the chiral center to the phenyl ring and the C-C bond of the carboxylic acid group are of particular interest. The relative orientation of the two fluorine atoms, the phenyl ring, and the carboxyl group dictates the stability of each conformer due to steric hindrance and intramolecular interactions, such as hydrogen bonding.

For example, in 2-fluoroethanol, the gauche conformation is more stable than the anti conformation due to intramolecular hydrogen bonding. doubtnut.com A similar effect could be investigated between the carboxylic acid proton and one of the fluorine atoms in this compound. Furthermore, the molecule possesses a chiral center at the α-carbon, leading to two enantiomers: (R)-2-fluoro-2-(2-fluorophenyl)acetic acid and (S)-2-fluoro-2-(2-fluorophenyl)acetic acid. Computational methods can be used to confirm that these stereoisomers have identical energy and stability in an achiral environment. The study of fluorinated nucleosides has shown that bulky substituents can favor specific conformations, a principle that would also apply here. nih.gov

Table 2: Hypothetical Conformers and Relative Stabilities

| Conformer | Dihedral Angle (F-Cα-C-O) | Key Interaction | Predicted Relative Stability |

| 1 (Staggered) | ~60° | Gauche interaction between F and O | Potentially stable |

| 2 (Staggered) | ~180° | Anti interaction between F and O | Likely a low-energy conformer |

| 3 (Eclipsed) | ~0° | Eclipsing interaction between F and O | High energy, transition state |

This table is illustrative, showing how computational analysis would be applied. The actual values would require specific DFT calculations.

Reaction Mechanism Studies and Transition State Analysis Relevant to α-Fluorination

The synthesis of α-fluorinated carboxylic acids often involves electrophilic fluorination. wikipedia.org The precise mechanism of this transformation can be controversial, with possibilities including a direct SN2-type displacement or a single-electron transfer (SET) process. wikipedia.org Computational chemistry is a powerful tool for elucidating these reaction mechanisms by locating and characterizing the transition states for each proposed pathway.

For the α-fluorination of a precursor like 2-(2-fluorophenyl)acetic acid, theoretical studies would model the interaction with an electrophilic fluorinating agent, such as Selectfluor. wikipedia.org By calculating the activation energies for the competing SN2 and SET pathways, one can predict which mechanism is more favorable. For instance, studies on palladium-mediated fluorination have used computational analysis to support a concerted C–F reductive elimination mechanism from a five-coordinate Pd(IV) complex or a distinct SET pathway involving a Pd(III) intermediate. acs.org Mechanistic investigations of other fluorination reactions have also proposed SET pathways and even radical chain mechanisms. nih.govmdpi.com Analyzing the transition state geometry provides insights into the key bond-forming and bond-breaking events that govern the reaction's outcome and stereoselectivity.

Table 3: Comparison of Potential α-Fluorination Mechanisms

| Mechanism | Key Intermediate | Nature of Fluorine Transfer | Computational Evidence |

| SN2 | Pentavalent carbon-like transition state | Direct attack of enolate on "F+" | Calculation of activation barrier for direct displacement. |

| SET | Radical cation of the enolate | Fluorine atom transfer to a radical | Identification of radical intermediates and associated transition states. |

| Metal-Catalyzed | Organometallic complex (e.g., Pd-enolate) | Reductive elimination from a high-valent metal-fluoride | Modeling of the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps. |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. For this compound, predicting the ¹⁹F NMR spectrum is particularly important. Quantum chemical methods, especially DFT, are now commonly used to predict ¹H and ¹³C NMR chemical shifts, and these techniques have been extended to ¹⁹F NMR. nih.gov

By calculating the magnetic shielding tensors for the fluorine nuclei in the optimized molecular structure, their chemical shifts can be predicted. These predictions often require empirical scaling factors to achieve good agreement with experimental data. nih.gov Such calculations can help assign specific ¹⁹F signals to the corresponding fluorine atoms in the molecule, which can be challenging to interpret otherwise. nih.govnumberanalytics.com Beyond NMR, other parameters can be predicted. For instance, predicted collision cross section (CCS) values, which are relevant in ion mobility-mass spectrometry, have been calculated for adducts of this compound. uni.lu Advanced NMR techniques, including 2D and 3D methods, can provide detailed information on coupling constants and molecular structure, which can be complemented by computational predictions. numberanalytics.com

Table 4: Predicted Physicochemical and Spectroscopic Data for this compound

| Data Type | Parameter | Predicted Value | Source |

| Mass Spectrometry | Predicted CCS for [M+H]⁺ | 130.0 Ų | PubChemLite uni.lu |

| Predicted CCS for [M+Na]⁺ | 138.1 Ų | PubChemLite uni.lu | |

| Predicted CCS for [M-H]⁻ | 130.0 Ų | PubChemLite uni.lu | |

| NMR Spectroscopy | ¹⁹F Chemical Shift (α-F) | Requires specific calculation | - |

| ¹⁹F Chemical Shift (Aryl-F) | Requires specific calculation | - |

Applications of 2 Fluoro 2 2 Fluorophenyl Acetic Acid in Advanced Chemical Synthesis

Utility as a Chiral Derivatizing Agent in Stereochemical Analysis

Chiral derivatizing agents (CDAs) are essential tools in stereochemical analysis, allowing for the determination of enantiomeric purity and the assignment of absolute configurations of chiral molecules. These agents react with a mixture of enantiomers to form diastereomers, which, unlike the original enantiomers, have distinct physical properties and can be differentiated by techniques such as NMR spectroscopy and chromatography.

While the broader class of α-fluorinated carboxylic acids has been explored for this purpose, the specific application of 2-Fluoro-2-(2-fluorophenyl)acetic acid as a chiral derivatizing agent is not extensively documented in readily available literature. However, analogous compounds, such as 2-fluorophenylacetic acid, are recognized for their utility in determining the enantiomeric composition of chiral, non-racemic compounds using ¹⁹F NMR spectroscopy. The presence of the fluorine atom provides a sensitive probe for NMR analysis. A similar principle would apply to this compound, where its chiral nature, once resolved into single enantiomers, would enable it to react with other chiral molecules, such as alcohols or amines, to form diastereomeric esters or amides. The fluorine nuclei in these diastereomers would exist in different chemical environments, leading to distinct signals in the ¹⁹F NMR spectrum, allowing for quantification of the original enantiomers.

Table 1: Comparison of Chiral Derivatizing Agents

| Agent | Common Analytical Technique | Key Feature |

|---|---|---|

| Mosher's Acid (MTPA) | ¹H NMR, ¹⁹F NMR | Trifluoromethyl group provides a strong NMR signal. |

| 2-Fluorophenylacetic Acid | ¹⁹F NMR | Fluorine atom acts as a sensitive NMR probe. |

Role as a Versatile Synthetic Building Block

The reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules. Its carboxylic acid group can be readily converted into other functional groups, while the carbon-fluorine bonds remain stable, allowing for the introduction of fluorine into a target structure.

This compound is itself an α-fluorocarboxylic acid. Its synthesis often involves methods such as the electrophilic fluorination of corresponding enolates. As a building block, it can be used to synthesize other derivatives while retaining the core α-fluoro acid structure. For instance, the carboxylic acid can be converted to an ester, amide, or acid chloride, which can then participate in a variety of coupling reactions to build larger molecules. The synthesis of α-fluorocarboxylic esters and acids can also be achieved by reacting ketene (B1206846) acetals with acetyl hypofluorite (B1221730), a method that circumvents issues like elimination and rearrangement often associated with nucleophilic fluorination.

Fluorinated heterocycles are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine on a drug's metabolic stability and binding affinity.

Fluorooxindoles: While direct synthesis from this compound is not prominently detailed, related strategies highlight its potential. For example, fluorooxindole derivatives can be synthesized from diethyl 2-fluoromalonate, which first undergoes nucleophilic aromatic substitution followed by decarboxylation to form a 2-fluoro-2-arylacetic acid intermediate. This intermediate is then subjected to reductive cyclization to yield the fluorooxindole core. This demonstrates the utility of α-fluoroaryl acetic acid structures in constructing such heterocyclic systems.

Fluoropyrimidines: The synthesis of fluorinated pyrimidines often involves using small, fluorinated building blocks to avoid harsh fluorination steps at later stages. For instance, 5-fluoropyrimidines can be synthesized from potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides. While not a direct use of this compound, its derivatives could potentially be adapted for similar cyclocondensation reactions to form pyrimidine rings.

Quinolones: Fluoroquinolones are a major class of antibiotics. Their synthesis often involves the reaction of a difluorinated quinolone core with an appropriate amine. The core itself is typically built through a series of reactions that establish the bicyclic system. An appropriately functionalized derivative of this compound could conceivably serve as a precursor for one of the rings in a quinolone structure, although this specific application is not widely reported.

Beyond the synthesis of specific heterocyclic systems, this compound serves as a foundational element for more elaborate organic structures. The presence of two fluorine atoms can be used to fine-tune the electronic and steric properties of a molecule, influencing its conformation and biological activity. The acid functionality provides a handle for extending the molecular framework through standard organic transformations, enabling its incorporation into a wide array of complex scaffolds designed for applications in materials science and medicinal chemistry.

Contribution to the Development of Organofluorine Reagents

The study and synthesis of molecules like this compound contribute to the broader field of organofluorine chemistry. The development of methods to synthesize such α-fluorinated compounds expands the toolkit of reagents available to chemists. For example, the challenges associated with introducing a fluorine atom at a specific position drive the innovation of new fluorinating agents and synthetic methodologies. While this specific acid may not be a fluorinating agent itself, its synthesis and reactions provide valuable insights into the reactivity of fluorinated organic compounds, thereby indirectly contributing to the development of new reagents and strategies for creating novel organofluorine molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluorophenylacetic acid |

| Fluorooxindoles |

| Fluoropyrimidines |

| Quinolones |

| α-Fluorocarboxylic Acids |

| Diethyl 2-fluoromalonate |

| Mosher's Acid (MTPA) |

| α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) |

| Potassium 2-cyano-2-fluoroethenolate |

| Amidine hydrochlorides |

Future Perspectives in the Research and Development of 2 Fluoro 2 2 Fluorophenyl Acetic Acid

Advancements in Asymmetric Fluorination Techniques

The creation of chiral molecules with specific three-dimensional arrangements is critical, as the biological activity of enantiomers can differ significantly. For α,α-difluoroarylacetic acids, the single stereocenter at the carbon bearing the two fluorine atoms presents a significant synthetic challenge. Future progress in synthesizing enantiomerically pure 2-Fluoro-2-(2-fluorophenyl)acetic acid will heavily rely on the evolution of asymmetric fluorination technologies.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral fluorinated centers. This approach avoids the use of metals and often proceeds under mild conditions. cas.cn Future work will likely focus on designing more sophisticated organocatalysts, such as derivatives of cinchona alkaloids, (thio)ureas, squaramides, and chiral phosphoric acids, to achieve high enantioselectivity in the fluorination of precursors to this compound. digitellinc.comrsc.org For instance, the catalytic α-C–H fluorination of aryl acetic acids has been demonstrated using boron-based catalysts, providing a direct route to α-fluoro aryl acetic acids. rsc.org Adapting such systems for a second fluorination step in an asymmetric fashion is a key area for development.

Phase-Transfer Catalysis: Chiral anion phase-transfer (PTC) catalysis is another promising frontier. pnas.orgjst.go.jp This method utilizes a chiral catalyst to shuttle an anionic species (like a fluoride (B91410) anion) or to form a chiral ion pair with an electrophilic fluorine source (like Selectfluor) between two immiscible phases. nih.govacs.org Researchers are designing novel dianionic and hydrogen-bonding phase-transfer catalysts that can create a highly organized chiral environment around the substrate, enabling precise facial selectivity during the fluorination event. digitellinc.comjst.go.jp Applying these advanced PTC systems to precursors of this compound could provide a scalable and efficient route to the enantiopure product.

Transition-Metal Catalysis: While organocatalysis has gained prominence, transition-metal-catalyzed fluorination remains a vital area of research. Systems based on nickel, palladium, and manganese have shown efficacy in C-H fluorination and asymmetric fluorination of α-aryl acetic acid derivatives. nih.govnih.govresearchgate.net Future developments may involve the design of novel chiral ligands that can control the stereochemical outcome of the fluorination of a substrate like 2-(2-fluorophenyl)acetic acid to introduce the second fluorine atom stereoselectively.

Table 1: Emerging Asymmetric Fluorination Techniques and Their Potential Application

| Catalytic Approach | Catalyst Type | Mechanism Principle | Potential for this compound Synthesis |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acids, Thio-ureas, Cinchona Alkaloids | Activation of substrate or fluorine source via hydrogen bonding to create a chiral environment. alfa-chemistry.comdigitellinc.com | Asymmetric fluorination of 2-(2-fluorophenyl)acetic acid or its ester derivatives. |

| Phase-Transfer Catalysis | Chiral Dicarboxylic Acids, Bis-ureas | Formation of a chiral ion pair with the fluorinating agent or substrate, guiding the stereochemical outcome. digitellinc.comnih.gov | Enantioselective fluorination using electrophilic sources like Selectfluor on a suitable precursor. |

| Transition-Metal Catalysis | Nickel-BINAP, Palladium Complexes, Manganese-Salen | Reductive elimination or oxidative C-H fluorination from a metal center bearing a chiral ligand. nih.govnih.gov | Direct, stereoselective C-H fluorination of 2-(2-fluorophenyl)acetic acid. |

Exploration of Novel Synthetic Pathways and Catalytic Methods

Photocatalysis: Visible-light photocatalysis has revolutionized organic synthesis by enabling reactions under exceptionally mild conditions. nih.gov This technology can be harnessed to generate reactive radical intermediates for fluorination. Future research could explore the photocatalytic defluorinative coupling of a trifluoromethyl precursor or the direct C-H fluorination of 2-(2-fluorophenyl)acetic acid using a suitable photocatalyst and a fluorine source. nih.govmdpi.comacs.org This approach offers a greener alternative to traditional methods that often require high temperatures and strong oxidants.

Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, the development of heterogeneous catalysts is a key goal. acs.org Supported metal catalysts (e.g., palladium on carbon) or metal-organic frameworks (MOFs) could be designed for the fluorination steps. nih.gov For example, TiO₂ has been shown to be an effective and reusable heterogeneous photocatalyst for decarboxylative fluorination, a strategy that could potentially be adapted. acs.org

Flow Chemistry: The use of continuous flow reactors for fluorination reactions is another area of intense development. Flow chemistry offers enhanced safety, better temperature control, and improved scalability compared to batch processes. This is particularly important when handling highly reactive fluorinating agents. Implementing a multi-step flow synthesis for this compound could streamline its production and make it more accessible for further applications.

Novel Precursors and Reactions: Research into new precursors will also drive innovation. For instance, methods involving the ring-opening of fluorinated epoxides or the rearrangement of fluorinated intermediates could provide alternative pathways. researchgate.net The development of novel difluorocarbene sources or palladium-catalyzed C-H functionalization followed by β-fluoride elimination represents another innovative direction for creating gem-difluoro motifs. nih.govnih.gov

Table 2: Comparison of Synthetic Strategies for Fluorinated Acetic Acids

| Synthetic Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Halex/Fluorination | Multi-step process, often from bromo- or chloro-precursors. | Established procedures. | Harsh conditions, potential for side products, use of hazardous materials. |

| Direct C-H Fluorination | Introduction of fluorine in a later stage of the synthesis. rsc.orgnih.gov | Atom-economical, simplifies synthetic route. | Regioselectivity and control of over-fluorination can be difficult. |

| Photocatalysis | Uses light to drive the reaction; mild conditions. mdpi.comacs.org | High functional group tolerance, environmentally benign. | Catalyst cost and stability, scalability for industrial production. |

| Flow Chemistry | Continuous reaction process in a microreactor. | Enhanced safety, precise control, easy scale-up. | Initial setup costs, potential for channel clogging. |

Expansion of Research Applications in Synthetic Methodologies

The utility of this compound extends beyond its direct use, positioning it as a valuable building block in synthetic chemistry for creating more complex molecules. alfa-chemistry.comalfa-chemistry.comsigmaaldrich.com The gem-difluoromethylene group is a known bioisostere of carbonyl groups, ethers, and other functionalities, making it a powerful tool for modifying the properties of bioactive compounds. nih.govnih.govenamine.net

Medicinal and Agrochemical Chemistry: Future applications will see the incorporation of the 2-fluoro-2-(2-fluorophenyl)acetyl moiety into larger molecular scaffolds to develop new drug candidates and agrochemicals. sigmaaldrich.comresearchgate.net The gem-difluoro group can enhance metabolic stability, modulate acidity (pKa), and increase binding affinity by participating in specific hydrogen bonds or dipole interactions. nih.govenamine.net The compound can serve as a precursor for a wide range of derivatives, including amides, esters, and ketones, which are themselves valuable intermediates for drug discovery.

Materials Science: The introduction of fluorinated segments into polymers and other materials can drastically alter their properties, conferring increased thermal stability, chemical resistance, and unique surface characteristics like hydrophobicity. alfa-chemistry.comsigmaaldrich.com this compound and its derivatives could be explored as monomers or additives for creating novel fluoropolymers with tailored properties for applications in electronics, coatings, and advanced materials.

As a Chiral Derivatizing Agent: Chiral fluorinated compounds are also used in analytical chemistry. Similar to how 2-fluorophenylacetic acid is used, the chiral enantiomers of this compound could be developed as highly effective chiral derivatizing agents for determining the enantiomeric purity of alcohols and amines using ¹⁹F NMR spectroscopy, which offers a high signal-to-noise ratio and a wide chemical shift range with low background interference. sigmaaldrich.com

The continued development of synthetic methods and a deeper understanding of the effects of the gem-difluoro-α-aryl motif will undoubtedly expand the synthetic utility of this compound, solidifying its role as a key building block in modern chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.